molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Cat. No. B105097
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Patent
US06171664B2

Procedure details

Under a nitrogen atmosphere, 425.5 g of ethyl 4-cyclohexanecarboxylate and 856.7 g of methoxymethyltriphenylphosphonium chloride were suspended in 2.2 l of methyl tert-butyl ether. A solution of 280.4 g of potassium tert-butoxide in 400 ml of tetrahydrofuran was then added dropwise to the stirred suspension. The suspension was then stirred overnight at RT, and the next day 430 ml of 10% hydrochloric acid were added and the mixture was warmed at 55° C. for 1 hour. 50 ml of water were then added to the suspension. Conventional work-up gave ethyl 4-formylcyclohexanecarboxylate.
Quantity
425.5 g
Type
reactant
Reaction Step One
Quantity
856.7 g
Type
reactant
Reaction Step Two
Quantity
280.4 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
430 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1.[Cl-].[CH3:13][O:14]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].Cl>C(OC)(C)(C)C.O1CCCC1.O>[CH:13]([CH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:3][CH2:2]1)=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
425.5 g
Type
reactant
Smiles
C1CCC(CC1)C(=O)OCC
Step Two
Name
Quantity
856.7 g
Type
reactant
Smiles
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
280.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
430 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.2 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was then stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed at 55° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1CCC(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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